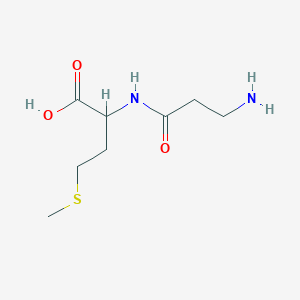

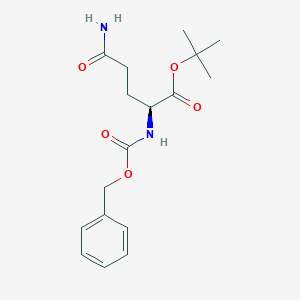

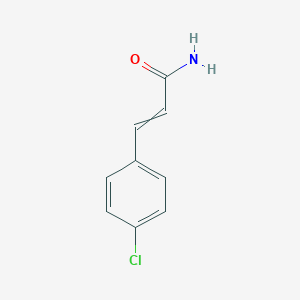

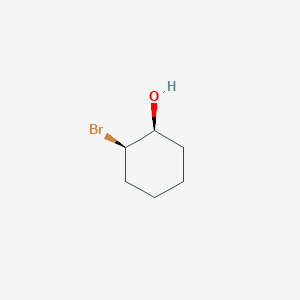

5-(Benzyloxy)-6-methyl-1H-indole

Overview

Description

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is a chemical compound known for its ability to inhibit transcription elongation by RNA Polymerase II. It is a nucleoside analog that also inhibits certain protein kinases . This compound is often used in scientific research to study transcription processes and has applications in various fields including biology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor. The reaction typically occurs under acidic conditions to facilitate the glycosidic bond formation. The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C .

Industrial Production Methods: Industrial production methods for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole are not extensively documented. the compound is commercially available and is typically stored dry at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the chlorinated aromatic ring, potentially altering its biological activity.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole has several scientific research applications:

Chemistry: Used as a tool to study transcription elongation and RNA Polymerase II activity.

Biology: Employed in experiments to inhibit mRNA synthesis and study gene expression regulation.

Industry: Utilized in the development of research reagents and tools for molecular biology studies.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole involves the inhibition of transcription elongation by RNA Polymerase II. This inhibition is dependent on factors such as DRB sensitivity inducing factor, negative elongation factor, and positive transcription elongation factor b . The compound also interferes with DNA topoisomerase II and inhibits cyclin-dependent kinases 7 and 9, which can lead to apoptosis in leukemic cells .

Comparison with Similar Compounds

5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole: A more potent analog that also inhibits RNA Polymerase II.

Actinomycin D: Another transcription inhibitor that binds to DNA and prevents RNA synthesis.

Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation.

Uniqueness: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is unique in its specific inhibition of RNA Polymerase II and its ability to induce apoptosis in certain cancer cells. Its dual role as a nucleoside analog and protein kinase inhibitor makes it a valuable tool in molecular biology research .

Properties

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)